molecular formula C11H11NO2 B12978095 3-(Pyridin-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid

3-(Pyridin-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B12978095
M. Wt: 189.21 g/mol
InChI Key: UWLODLWUAQJDRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Pyridin-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which imparts distinct chemical and physical properties. The incorporation of a pyridinyl group enhances its potential for various applications in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid can be achieved through a practical metal-free homolytic aromatic alkylation protocol. This method involves the reaction of a pyridinyl precursor with a bicyclo[1.1.1]pentane derivative under specific conditions . The reaction typically requires a radical initiator and proceeds under mild conditions, making it suitable for large-scale synthesis.

Industrial Production Methods

For industrial production, the synthesis can be scaled up using flow chemistry techniques. This approach allows for the continuous production of the compound, ensuring consistent quality and yield . The use of flow reactors also enhances safety and efficiency, making it a preferred method for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

Scientific Research Applications

3-(Pyridin-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyridin-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The pyridinyl group can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The bicyclo[1.1.1]pentane core provides rigidity and spatial orientation, enhancing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(Pyridin-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid offers unique advantages due to the presence of the pyridinyl group. This group enhances its potential for hydrogen bonding and π-π interactions, making it a valuable scaffold in drug design and materials science .

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

3-pyridin-4-ylbicyclo[1.1.1]pentane-1-carboxylic acid

InChI

InChI=1S/C11H11NO2/c13-9(14)11-5-10(6-11,7-11)8-1-3-12-4-2-8/h1-4H,5-7H2,(H,13,14)

InChI Key

UWLODLWUAQJDRI-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)C(=O)O)C3=CC=NC=C3

Origin of Product

United States

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